

Population Pharmacokinetic Parameters of Tebipenem

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Compound Focus: Tebipenem Pivoxil

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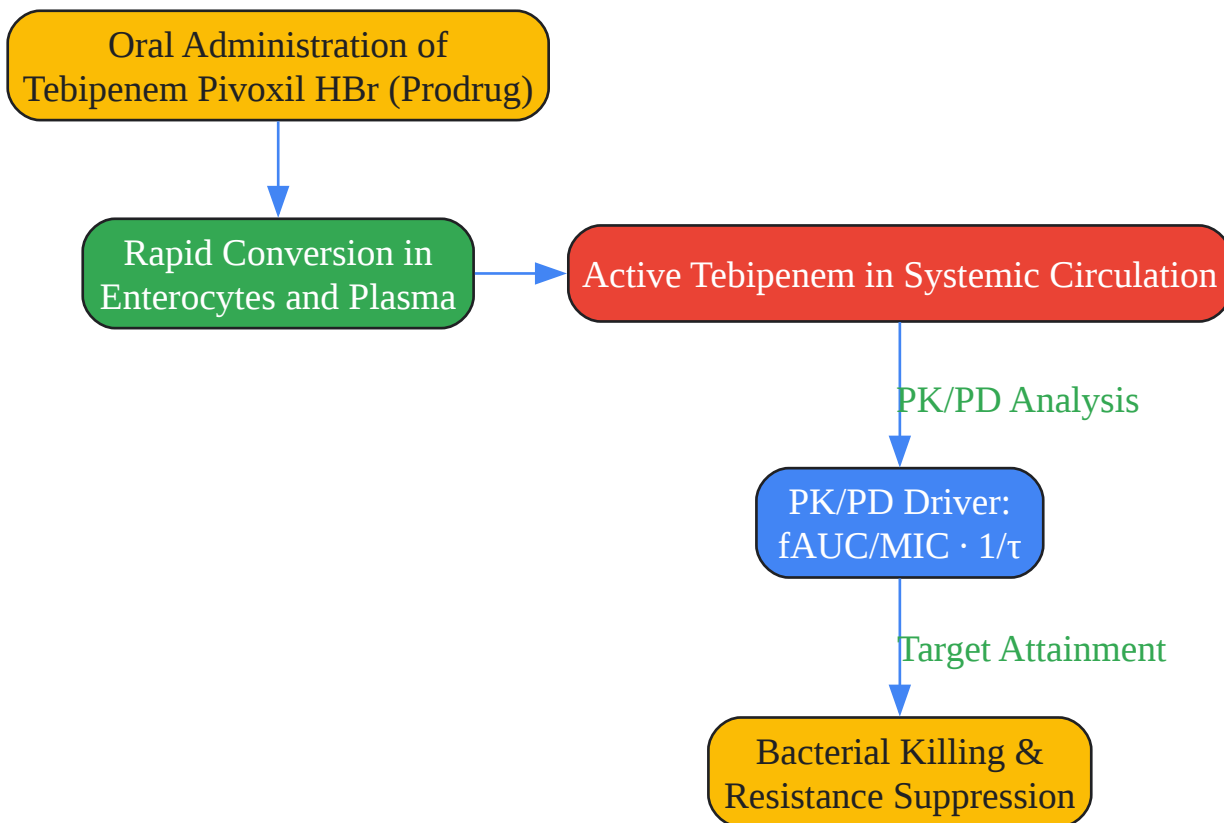
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Parameter	Description / Value	Notes
Base Structural Model	Two-compartment model with linear elimination and two transit compartments for absorption [1] [2]	Describes plasma concentration-time data.
Absorption	First-order absorption [1] [2]	-
Median Tmax (IR Formulation)	0.5 - 1.3 hours [3]	Time to maximum plasma concentration.
Mean Half-life (t1/2)	~1 hour (range 0.8 - 1.1 h) [3]	In healthy subjects with normal renal function.
Elimination	Linear, first-order elimination [1] [2]	-
Primary Clearance Pathway	Renal clearance [1] [2]	~55-60% of tebipenem is recovered unchanged in urine [3].
Key Covariate	Creatinine Clearance (CLCr) [1] [2]	A sigmoidal Hill-type function describes the relationship between renal clearance (CLR) and CLCr [1] [2].

Parameter	Description / Value	Notes
Non-Key Covariates	Age, body size, sex [1] [2]	No dose adjustments warranted based on these factors alone.

Metabolic Pathway and PK/PD Relationship

Tebipenem pivoxil HBr is a prodrug designed for oral absorption. The following diagram illustrates its metabolic pathway and the established pharmacokinetic-pharmacodynamic (PK/PD) relationship that guides its clinical dosing.



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Figure 1: The metabolic activation of **tebipenem pivoxil** and its key pharmacokinetic-pharmacodynamic (PK/PD) driver for efficacy.

Key Pharmacodynamic (PD) Targets and Dosing

The antibacterial activity of tebipenem is best described by the **free drug area under the concentration-time curve to minimum inhibitory concentration ratio, adjusted for the dosing interval ($fAUC/MIC \cdot 1/\tau$)** [4] [5] [6]. This is a time-dependent PK/PD index.

The following table outlines the key PD targets and corresponding dosing regimens derived from preclinical and clinical studies.

PD Target / Clinical Context	$fAUC/MIC \cdot 1/\tau$ Target Value	Associated Regimen / Outcome
Net Bacterial Stasis (Murine Thigh Model)	23 - 26.2 [4] [5] [6]	Preclinical target.
1-log₁₀ CFU Reduction (Murine Thigh Model)	54.1 [4]	Preclinical target.
Log Killing & Resistance Suppression (Hollow-Fiber Model)	34.58 - 51.87 [5] [6]	Preclinical target for optimal effect.
Clinical PTA Target (Monte Carlo Simulation)	≥ 34.58 [7]	Target for $\geq 90\%$ Probability of Target Attainment (PTA).
Standard Adult Dose (cUTI/AP)	-	600 mg every 8 hours [8].

Dosing Recommendations Based on Renal Function

Dosing must be adjusted based on the patient's renal function to achieve effective PK/PD targets while avoiding over-exposure. The table below summarizes the dosing for different levels of renal function.

Creatinine Clearance (CLcr)	Recommended Dosage Regimen
CLcr ≥ 80 mL/min	600 mg every 8 hours [7]

Creatinine Clearance (CLCr)	Recommended Dosage Regimen
$50 \leq \text{CLCr} < 80 \text{ mL/min}$	300 mg every 8 hours [7]
$30 \leq \text{CLCr} < 50 \text{ mL/min}$	300 mg every 8 hours [7]
$\text{CLCr} < 30 \text{ mL/min}$	150 mg every 12 hours [7]

Experimental Protocols from Key Studies

The robust PK profile of tebipenem is supported by several foundational studies. Here are the methodologies for two critical types of analyses:

- **Population PK Model Development [1] [2]**

- **Data Source:** Pooled data from three Phase 1 studies and one Phase 3 study (ADAPT-PO) in patients with cUTI/AP.
- **Population:** 746 subjects (99 healthy, 647 patients) providing 3,448 plasma concentrations.
- **Modeling:** A non-linear mixed-effects modeling approach was used. The base model was a two-compartment model with first-order elimination and two transit compartments for absorption. Covariate analysis identified creatinine clearance as the most significant covariate on renal clearance, modeled with a sigmoidal Hill-type function.
- **Evaluation:** The model was qualified using prediction-corrected visual predictive checks and sampling-importance-resampling.

- **Pharmacodynamic Target Identification (Murine Thigh Model) [5] [6]**

- **Model:** Neutropenic murine thigh infection model.
- **Organisms:** 11 strains of *Enterobacteriaceae* (*E. coli* and *K. pneumoniae*) with various resistance mechanisms.
- **Intervention:** Dose-ranging and dose-fractionation studies with **tebipenem pivoxil HBr**.
- **PK Analysis:** Plasma drug concentrations were measured using LC-MS/MS. Free drug concentrations were calculated using a protein binding value of 98.7%.
- **PD Analysis:** The relationship between the change in bacterial density (log₁₀ CFU) at 24 hours and various PK/PD indices (fT>MIC, fAUC/MIC) was analyzed using a Hill-type model. The index that best correlated with efficacy was fAUC/MIC · 1/τ.

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